

# An In-depth Technical Guide to (2S)-2-amino-6-oxohexanoic acid (Allysine)

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## Compound of Interest

Compound Name: Ethyl 2-ethoxy-2-iminoacetate

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## Abstract

This technical guide provides a comprehensive overview of (2S)-2-amino-6-oxohexanoic acid, a pivotal, naturally occurring derivative of the amino acid lysine. Commonly known as Allysine, this molecule plays a crucial role in the structural integrity of the extracellular matrix (ECM) through its function as a key intermediate in the cross-linking of collagen and elastin. This document details the nomenclature, chemical and physical properties, biological significance, and relevant experimental protocols for the study of Allysine. A particular focus is placed on its enzymatic synthesis by lysyl oxidase and its role in the collagen cross-linking pathway, which is of significant interest in fields such as fibrosis, cancer metastasis, and connective tissue disorders.

## Nomenclature and Identification

The compound with the molecular formula C<sub>6</sub>H<sub>11</sub>NO<sub>3</sub> is most prominently identified in biological contexts as Allysine.

- IUPAC Name: (2S)-2-amino-6-oxohexanoic acid[1]
- Synonyms: L-Allysine, 6-oxo-L-norleucine, 2-aminoadipate semialdehyde, (2S)-2-azaniumyl-6-oxohexanoate, alpha-Aminoadipic delta-semialdehyde, 2-amino-5-formylvaleric acid[1]

- CAS Number: 6665-12-9[1]

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Allylsine is presented in the table below. It is important to note that the free form of allylsine is unstable; these properties are computationally predicted or derived from experimental studies of its derivatives.[2]

Property	Value	Source
Molecular Formula	C6H11NO3	PubChem
Molecular Weight	145.16 g/mol	PubChem[1]
Appearance	Solid (unstable)	HMDB[1], Wikipedia[2]
Density	1.74 g/cm <sup>3</sup> (predicted)	Wikipedia[2]
Boiling Point	295.2 °C (predicted)	Wikipedia[2]
Flash Point	132.3 °C (predicted)	Wikipedia[2]
XLogP3	-3.2	PubChem[1]
Monoisotopic Mass	145.0739 Da	PubChemLite[3]

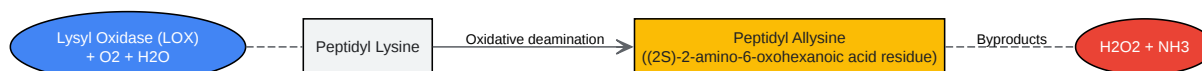
Note: Experimental spectroscopic data for free Allylsine is scarce due to its instability. Analysis is typically performed on derivatized forms.

## Biological Significance and Signaling Pathways

Allylsine is not incorporated into proteins during translation but is formed post-translationally from specific lysine residues in collagen and elastin.[2] This conversion is catalyzed by the copper-dependent enzyme, lysyl oxidase (LOX).[4][5]

## The Lysyl Oxidase Pathway and Allylsine Formation

The formation of Allylsine is the initial and rate-limiting step in the covalent cross-linking of collagen and elastin, which is essential for the tensile strength and elasticity of connective tissues.[6][7] The enzymatic reaction occurs in the extracellular matrix.



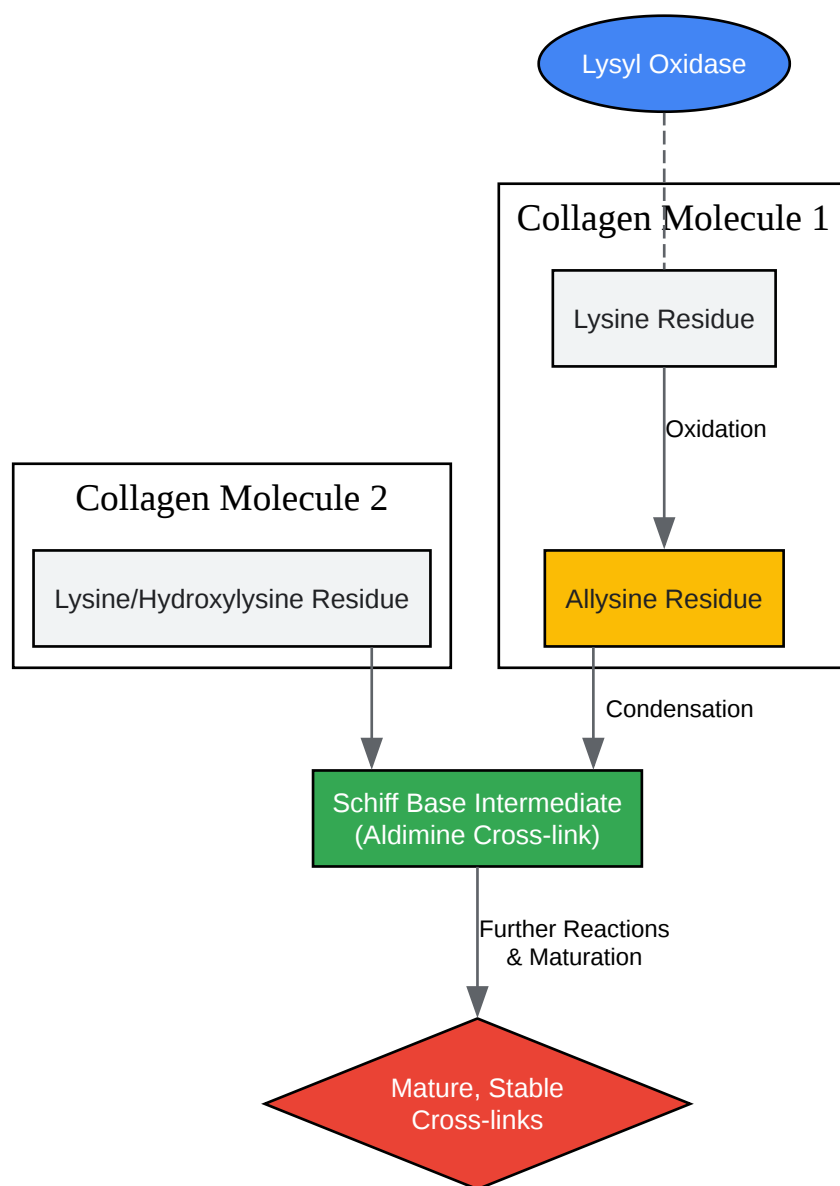
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Caption: Enzymatic conversion of a lysine residue to an allysine residue by lysyl oxidase.

## Collagen Cross-Linking Pathway

Once formed, the aldehyde group of Allysine is highly reactive and spontaneously condenses with other allysine residues or with the  $\epsilon$ -amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules. This process forms stable intermolecular cross-links that are crucial for the integrity of collagen fibrils.

There are two primary pathways for collagen cross-linking initiated by lysyl oxidase: the allysine pathway, which predominates in skin and cornea, and the hydroxyallysine pathway, which is more common in most other connective tissues.[8][9]



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Caption: Simplified workflow of allysine-mediated collagen cross-linking.

## Experimental Protocols

### Bio-inspired Chemical Synthesis of Allysine

A recent method allows for the chemical synthesis of Allysine via the selective oxidation of dimethyl lysine, mimicking the action of lysyl oxidase.<sup>[10][11]</sup> This is particularly useful for the late-stage functionalization of peptides.

**Materials:**

- Dimethylated lysine-containing peptide
- Oxidizing agent (e.g., as described in recent literature)[10]
- Appropriate buffer system
- HPLC for purification
- Mass spectrometer for verification

**Protocol:**

- Dissolve the dimethylated lysine-containing peptide in the appropriate buffer.
- Add the oxidizing agent to the solution.
- Incubate the reaction mixture under the conditions specified in the literature (e.g., time, temperature).[10]
- Monitor the reaction progress using analytical HPLC and mass spectrometry.
- Upon completion, purify the allysine-containing peptide using preparative HPLC.
- Confirm the identity and purity of the product by mass spectrometry.

## Quantification of Allysine in Tissue Samples by HPLC

Quantifying Allysine in biological samples is challenging due to its reactivity. A common method involves derivatization followed by HPLC analysis. The following is a generalized protocol based on derivatization with p-cresol.[3]

**Materials:**

- Tissue homogenate
- 6N HCl

- p-cresol
- HPLC system with a UV detector
- Reverse-phase C18 column

Protocol:

- To the tissue homogenate, add 6N HCl containing 5% (w/v) p-cresol.
- Hydrolyze the sample at 110°C for 48 hours. This process both hydrolyzes the protein and derivatizes the allysine to a stable bis-p-cresol adduct.[3]
- After cooling, filter the hydrolysate.
- Analyze the sample using a reverse-phase HPLC system with UV detection.
- The bis-p-cresol derivative of allysine can be identified and quantified based on its retention time and comparison to a standard curve. The lower limit of detection for this derivative is approximately 58 pmol.[3]

## Conclusion

Allysine, or (2S)-2-amino-6-oxohexanoic acid, is a critical molecule in the biology of the extracellular matrix. Its formation, catalyzed by lysyl oxidase, and its subsequent reactions to form collagen and elastin cross-links are fundamental to the structural integrity of connective tissues. The dysregulation of allysine production is implicated in numerous diseases, making it a key target for drug development and a valuable biomarker. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the roles of allysine in health and disease.

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